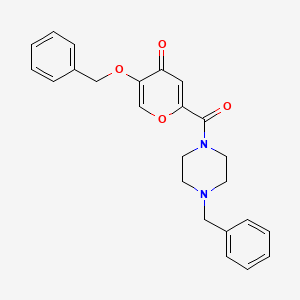
5-(benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and cancer therapy. This article delves into the compound's biological activity, synthesizing findings from various studies, and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a pyranone ring with benzyloxy and piperazine substituents. Its molecular formula is C20H24N2O3, which contributes to its diverse biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- MAO-B Inhibition : The compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters such as dopamine, making it a candidate for treating conditions like Parkinson's disease .
- Antioxidant Activity : It exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress—a contributing factor in various neurodegenerative disorders .
- Anti-inflammatory Effects : The compound has shown promise in reducing neuroinflammation, further supporting its potential for neuroprotective applications .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity | IC50 Value | Reference |
|---|---|---|
| MAO-B Inhibition | 0.062 µM | |
| Antioxidant Activity (ORAC) | 2.27 Trolox equivalent | |
| Src Kinase Inhibition | Not specified |
Case Studies and Research Findings
- Neuroprotective Properties : A study demonstrated that the compound effectively protects neuronal cells from damage induced by oxidative stress and inflammation, suggesting its utility in treating neurodegenerative diseases .
- Cancer Therapeutics : Another investigation focused on the compound's ability to inhibit Src kinases, which play a critical role in cancer progression. The findings indicated that this compound could serve as a lead compound for developing anti-cancer therapies .
- Metal Chelation : The compound also displayed metal-chelating abilities, which is beneficial in reducing metal-induced toxicity in neuronal cells, further enhancing its profile as a neuroprotective agent .
Properties
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-21-15-22(30-18-23(21)29-17-20-9-5-2-6-10-20)24(28)26-13-11-25(12-14-26)16-19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLCHCCGWFVBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














